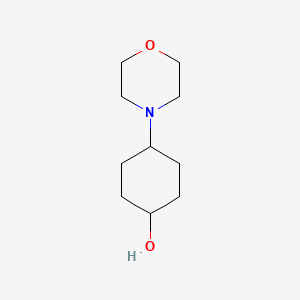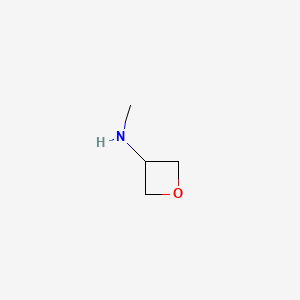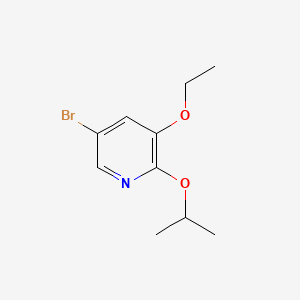![molecular formula C10H9F3O B580683 2-[3-(Trifluormethyl)phenyl]propanal CAS No. 1034094-54-6](/img/structure/B580683.png)
2-[3-(Trifluormethyl)phenyl]propanal
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)phenyl]propanal is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanal group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethyl)phenyl]propanal has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
Target of Action
It is a key intermediate in the synthesis of cinacalcet , a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
Mode of Action
Its synthesis involves a mizoroki–heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by pd(oac)2 in the presence of nbu4noac (tetrabutylammonium acetate) .
Pharmacokinetics
It is reported to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.97 (iLOGP) and 2.5 (XLOGP3) .
Vorbereitungsmethoden
The synthesis of 2-[3-(Trifluoromethyl)phenyl]propanal can be achieved through several methods. One notable method involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate in the presence of tetrabutylammonium acetate. This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process. The final product is obtained through selective reduction with potassium diisobutyl-tert-butoxyaluminum hydride .
Analyse Chemischer Reaktionen
2-[3-(Trifluoromethyl)phenyl]propanal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2-[3-(Trifluoromethyl)phenyl]propanal can be compared with other similar compounds such as:
- 3-(Trifluoromethyl)phenylpropanal
- 3-(Trifluoromethyl)phenylpropanol
- 3-(Trifluoromethyl)phenylpropanoic acid
These compounds share the trifluoromethylphenyl moiety but differ in their functional groups, leading to variations in their chemical properties and reactivity. The presence of the trifluoromethyl group in these compounds imparts unique characteristics such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and industrial applications .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPVJBJDHJXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of detecting 2-[3-(Trifluoromethyl)phenyl]propanal in calcium-sensing receptor drugs?
A1: While the provided research [] focuses on the analytical method development for detecting 2-[3-(Trifluoromethyl)phenyl]propanal, it does not delve into the specific implications of its presence in calcium-sensing receptor drugs. Further research is needed to determine its potential effects on drug efficacy, safety, and stability. This highlights the importance of developing and validating sensitive analytical methods like the GC-MS method described in the paper to monitor even trace amounts of this impurity.
Q2: Can you summarize the analytical method used to detect 2-[3-(Trifluoromethyl)phenyl]propanal and its validation parameters?
A2: The research [] details a highly sensitive and specific gas chromatography-mass spectrometry (GC-MS) method for quantifying trace levels of 2-[3-(Trifluoromethyl)phenyl]propanal in calcium-sensing receptor drugs. The method utilizes a capillary column with a specific stationary phase (6% cyanopropyl phenyl and 94% dimethylpolysiloxane) and operates in electron ionization selective ion monitoring (SIM) mode.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Amino-[1,6]naphthyridine-2-carboxylic acid](/img/structure/B580602.png)







![[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate](/img/structure/B580616.png)


![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B580620.png)

